molecular formula C16H13N3O2 B11700342 (Z)-[3-(4-methylphenyl)-2-oxo-5-pyridin-1-ium-1-ylimidazol-4-ylidene]methanolate CAS No. 299440-78-1

(Z)-[3-(4-methylphenyl)-2-oxo-5-pyridin-1-ium-1-ylimidazol-4-ylidene]methanolate

Cat. No.: B11700342
CAS No.: 299440-78-1
M. Wt: 279.29 g/mol
InChI Key: YJQTZMCQCQZVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-FORMYL-1-(4-METHYLPHENYL)-4-(1-PYRIDINIUMYL)-1H-IMIDAZOL-2-OLATE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-FORMYL-1-(4-METHYLPHENYL)-4-(1-PYRIDINIUMYL)-1H-IMIDAZOL-2-OLATE typically involves multi-step organic reactions. The starting materials often include 4-methylbenzaldehyde, pyridine, and imidazole derivatives. The reaction conditions may involve:

    Condensation reactions: Combining aldehyde and imidazole derivatives under acidic or basic conditions.

    Cyclization reactions: Forming the imidazole ring structure through intramolecular reactions.

    Oxidation reactions: Introducing the formyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-FORMYL-1-(4-METHYLPHENYL)-4-(1-PYRIDINIUMYL)-1H-IMIDAZOL-2-OLATE can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing agents: PCC, DMSO, KMnO4 (Potassium permanganate)

    Reducing agents: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution reagents: HNO3 (Nitric acid), Br2 (Bromine)

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific properties.

Biology

    Biochemical Probes: Used in studying enzyme mechanisms and interactions.

    Drug Development: Potential lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the development of advanced polymers.

Mechanism of Action

The mechanism by which 5-FORMYL-1-(4-METHYLPHENYL)-4-(1-PYRIDINIUMYL)-1H-IMIDAZOL-2-OLATE exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to specific receptors to modulate biological pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzaldehyde: A simpler aldehyde derivative.

    Pyridine: A basic heterocyclic compound.

    Imidazole: A fundamental structure in many biologically active molecules.

Uniqueness

5-FORMYL-1-(4-METHYLPHENYL)-4-(1-PYRIDINIUMYL)-1H-IMIDAZOL-2-OLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

299440-78-1

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

5-formyl-1-(4-methylphenyl)-4-pyridin-1-ium-1-ylimidazol-2-olate

InChI

InChI=1S/C16H13N3O2/c1-12-5-7-13(8-6-12)19-14(11-20)15(17-16(19)21)18-9-3-2-4-10-18/h2-11H,1H3

InChI Key

YJQTZMCQCQZVAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=C2[O-])[N+]3=CC=CC=C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.